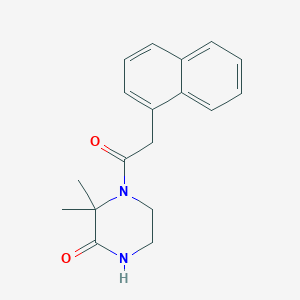

3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one

Beschreibung

3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one is a piperazinone derivative characterized by a 3,3-dimethyl-substituted piperazinone core and a naphthalen-1-yl acetyl substituent. This compound belongs to a class of nitrogen-containing heterocycles frequently explored for their biological activities, including cytotoxicity and receptor modulation .

Eigenschaften

IUPAC Name |

3,3-dimethyl-4-(2-naphthalen-1-ylacetyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-18(2)17(22)19-10-11-20(18)16(21)12-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10-12H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXDUHAFVJOHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NCCN1C(=O)CC2=CC=CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Naphthalene Moiety: The naphthalene group can be introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Dimethylation: The final step involves the methylation of the piperazine ring using methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinones.

Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, converting it to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the dimethyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products:

Oxidation: Naphthoquinones and related derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.

Materials Science: The compound’s structural properties make it a candidate for the development of novel polymers and materials with specific electronic properties.

Biological Studies: It is used in studies investigating its effects on cellular pathways and its potential as an anti-cancer agent.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing signal transduction pathways.

Pathways Involved: It can modulate pathways related to neurotransmission, potentially affecting mood and cognition.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Below is a comparative analysis of structurally related piperazinone and naphthalene-containing derivatives:

Key Observations:

The naphthalene acetyl group distinguishes the target from compounds with propenone (e.g., ) or urea (e.g., ) moieties, which may alter binding affinity in biological targets.

The Fmoc-protected piperazine in is primarily used in peptide synthesis, contrasting with the target’s focus on cytotoxicity.

Biologische Aktivität

3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews various studies that investigate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a piperazine ring substituted with a naphthalenyl acetyl group, which is believed to contribute significantly to its biological activity.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of compounds structurally similar to 3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one. For instance, derivatives with naphthalene substitutions have shown enhanced activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 3h (Naphthalene derivative) | S. aureus | 2 |

| 7 (Thiazole derivative) | S. aureus | 1 |

| 3j (Naphthalene derivative) | E. faecium | 2 |

These findings suggest that the presence of naphthalene enhances the binding affinity to bacterial targets, potentially leading to increased efficacy.

Anticancer Activity

In vitro studies have also explored the anticancer properties of this compound. The compound has been tested against various cancer cell lines, including Caco-2 (colon cancer) and A549 (lung cancer).

Table 2: Anticancer Activity Against Cell Lines

| Compound | Cell Line | Viability (%) | p-value |

|---|---|---|---|

| 3h | Caco-2 | 39.8 | <0.001 |

| 3j | A549 | 56.9 | 0.0019 |

| Control | Caco-2 | 100 | - |

These results indicate a significant reduction in cell viability upon treatment with compounds containing the naphthalenyl moiety, highlighting their potential as anticancer agents.

The mechanisms through which 3,3-Dimethyl-4-(2-(naphthalen-1-yl)acetyl)piperazin-2-one exerts its effects are not fully elucidated but may involve:

- Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with bacterial ribosomal function.

- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

- Disruption of Membrane Integrity : Some derivatives affect membrane permeability in bacteria, leading to cell lysis.

Case Studies

A notable case study involved the application of a naphthalene-based piperazine derivative in treating autoimmune diseases. The compound demonstrated significant immunomodulatory effects in preclinical models, suggesting broader therapeutic implications beyond antimicrobial and anticancer applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.